Cas no 36901-87-8 (Proline, 1-hydroxy-)

プロリン誘導体である1-ヒドロキシプロリンは、非天然アミノ酸の一種であり、コラーゲンの安定化に重要な役割を果たします。特に、ヒドロキシル基が付加された構造により、タンパク質の立体構造保持や細胞外マトリックスの強化に寄与します。この化合物は、生化学研究や医薬品開発において、ペプチド修飾や生体適合性材料の設計に有用です。高い立体選択性と生体親和性を有し、酵素反応や創薬研究での応用が期待されます。また、安定性に優れ、生体内での代謝耐性も高いことが特徴です。

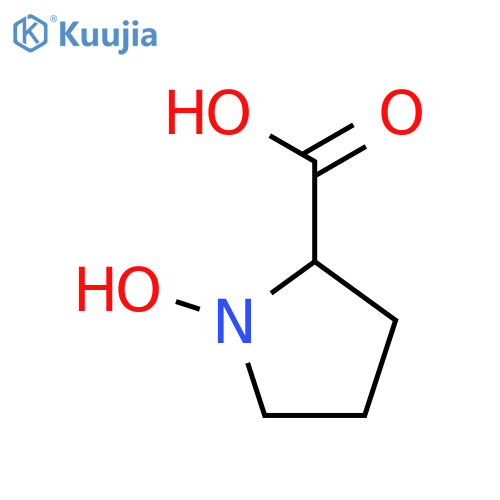

Proline, 1-hydroxy- structure

商品名:Proline, 1-hydroxy-

Proline, 1-hydroxy- 化学的及び物理的性質

名前と識別子

-

- Proline, 1-hydroxy-

- DL-1-Hydroxyproline

- 1-hydroxypyrrolidine-2-carboxylic acid

- DL-Proline,1-hydroxy-

- N-Hydroxyproline

- 1-hydroxypyrrolidine-2-carboxylicacid

- UNII-54EG46W66L

- 1-Hydroxy-DL-proline

- N-Hydroxy-L-proline

- NSC-109549

- DL-Proline, 1-hydroxy-

- NSC109549

- FGMPLJWBKKVCDB-UHFFFAOYSA-N

- 54EG46W66L

- SCHEMBL7411

- L-1-Hydroxyproline

- L-Proline, 1-hydroxy-

- AKOS006377042

- 1-Hydroxyproline #

- DTXSID30296479

- 1-Hydroxyproline, DL-

- 36901-87-8

- Q27261216

-

- インチ: InChI=1S/C5H9NO3/c7-5(8)4-2-1-3-6(4)9/h4,9H,1-3H2,(H,7,8)

- InChIKey: FGMPLJWBKKVCDB-UHFFFAOYSA-N

- ほほえんだ: ON1CCCC1C(O)=O

計算された属性

- せいみつぶんしりょう: 131.05827

- どういたいしつりょう: 131.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.8Ų

- 疎水性パラメータ計算基準値(XlogP): -1.8

じっけんとくせい

- PSA: 60.77

Proline, 1-hydroxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM539857-100mg |

DL-1-Hydroxyproline |

36901-87-8 | 95%+ | 100mg |

$126 | 2023-01-02 | |

| Chemenu | CM539857-5g |

DL-1-Hydroxyproline |

36901-87-8 | 95%+ | 5g |

$1260 | 2023-01-02 | |

| Chemenu | CM539857-1g |

DL-1-Hydroxyproline |

36901-87-8 | 95%+ | 1g |

$420 | 2023-01-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104281-250mg |

DL-1-Hydroxyproline |

36901-87-8 | 98% | 250mg |

¥1365.00 | 2024-05-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104281-1g |

DL-1-Hydroxyproline |

36901-87-8 | 98% | 1g |

¥2730.00 | 2024-05-16 | |

| Chemenu | CM539857-250mg |

DL-1-Hydroxyproline |

36901-87-8 | 95%+ | 250mg |

$210 | 2023-01-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104281-5g |

DL-1-Hydroxyproline |

36901-87-8 | 98% | 5g |

¥8190.00 | 2024-05-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104281-100mg |

DL-1-Hydroxyproline |

36901-87-8 | 98% | 100mg |

¥819.00 | 2024-05-16 |

Proline, 1-hydroxy- 関連文献

-

Jian-Xiong An,Fen-Fen Yang,Pan Wang,Zhi-Cheng Gu,Yan Li,Lei Chen,Yong-Long Zhao,Bin He RSC Adv. 2022 12 7040

-

Carol P. Y. Lau,Wenao Ma,Kwan Yau Law,Maribel D. Lacambra,Kwok Chuen Wong,Chien Wei Lee,Oscar K. Lee,Qi Dou,Shekhar M. Kumta Analyst 2022 147 1425

-

Benjamin Cao,Oliver E. Hutt,Zhen Zhang,Songhui Li,Shen Y. Heazlewood,Brenda Williams,Jessica A. Smith,David N. Haylock,G. Paul Savage,Susan K. Nilsson Org. Biomol. Chem. 2014 12 965

-

K. S. Ajish Kumar,Subrata Chattopadhyay RSC Adv. 2015 5 19455

-

James M. Balkovec,David L. Hughes,Prakash S. Masurekar,Carole A. Sable,Robert E. Schwartz,Sheo B. Singh Nat. Prod. Rep. 2014 31 15

36901-87-8 (Proline, 1-hydroxy-) 関連製品

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量